molecular formula C16H19NO7 B14409161 acetic acid;1,2-diphenylethane-1,2-diol;nitric acid CAS No. 86761-16-2

acetic acid;1,2-diphenylethane-1,2-diol;nitric acid

Cat. No.: B14409161
CAS No.: 86761-16-2
M. Wt: 337.32 g/mol
InChI Key: OXVYNLCDGBVWHA-UHFFFAOYSA-N
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Description

Acetic acid;1,2-diphenylethane-1,2-diol;nitric acid is a compound that combines the properties of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid. Each of these components contributes unique chemical characteristics, making the compound valuable in various scientific and industrial applications. Acetic acid is a simple carboxylic acid known for its role in vinegar and as a chemical reagent. 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin, is a diol with two phenyl groups, often used in organic synthesis. Nitric acid is a strong oxidizing agent commonly used in nitration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,2-diphenylethane-1,2-diol;nitric acid involves several steps:

    Formation of 1,2-diphenylethane-1,2-diol: This can be achieved by the reduction of benzil using sodium borohydride. The reaction typically occurs in an alcohol solvent such as ethanol or methanol.

    Acetylation: The 1,2-diphenylethane-1,2-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the monoacetate derivative.

    Nitration: Finally, the acetylated product is treated with nitric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly due to the presence of nitric acid, which is a strong oxidizing agent.

    Reduction: The diol component can be reduced further to form different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfuric acid.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various organic molecules.

    Catalysis: It can act as a catalyst or a reagent in organic reactions.

Biology

    Biochemical Studies: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.

Medicine

    Pharmaceuticals: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.

Industry

    Material Science: Used in the production of polymers and resins.

    Agriculture: Employed in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

    Oxidation-Reduction Reactions: The nitric acid component facilitates redox reactions.

    Catalysis: The diol and acetic acid components can participate in catalytic cycles, enhancing reaction rates.

    Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-diphenylethane-1,2-diol: Shares the diol structure but lacks the acetic acid and nitric acid components.

    Acetic acid: A simple carboxylic acid without the diol and nitric acid functionalities.

    Nitric acid: A strong oxidizing agent without the diol and acetic acid components.

Uniqueness

The combination of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid in a single compound provides a unique set of chemical properties that are not present in the individual components. This makes the compound versatile and valuable in various applications, from organic synthesis to industrial processes.

Properties

CAS No.

86761-16-2

Molecular Formula

C16H19NO7

Molecular Weight

337.32 g/mol

IUPAC Name

acetic acid;1,2-diphenylethane-1,2-diol;nitric acid

InChI

InChI=1S/C14H14O2.C2H4O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-2(3)4;2-1(3)4/h1-10,13-16H;1H3,(H,3,4);(H,2,3,4)

InChI Key

OXVYNLCDGBVWHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-]

Origin of Product

United States

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